molecular formula C18H20ClN3O3S B2830781 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1217082-70-6

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2830781
CAS No.: 1217082-70-6
M. Wt: 393.89
InChI Key: WFTKSQKIWQOKGO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring, a morpholinoethyl group, and a furan-2-carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the furan-2-carboxamide group via an amide coupling reaction. The morpholinoethyl group is then attached through a nucleophilic substitution reaction. The final product is obtained as a hydrochloride salt to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]thiazole or furan rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)furan-2-carboxamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)furan-2-carboxamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-N-(2-azepanoethyl)furan-2-carboxamide hydrochloride

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride stands out due to the presence of the morpholinoethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and bioavailability, making it a promising candidate for various applications. Additionally, the combination of the benzo[d]thiazole and furan-2-carboxamide moieties provides a versatile scaffold for further functionalization and optimization.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.ClH/c22-17(15-5-3-11-24-15)21(8-7-20-9-12-23-13-10-20)18-19-14-4-1-2-6-16(14)25-18;/h1-6,11H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTKSQKIWQOKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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